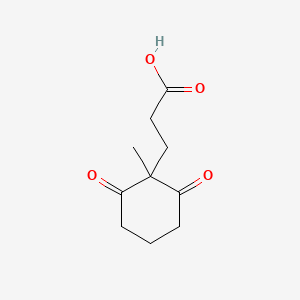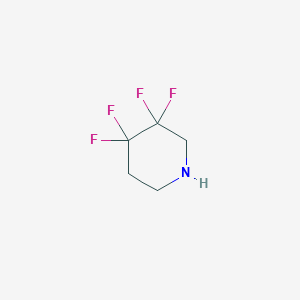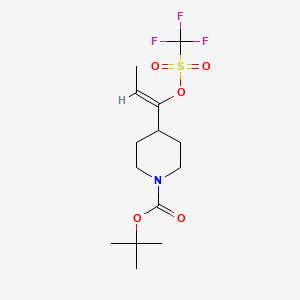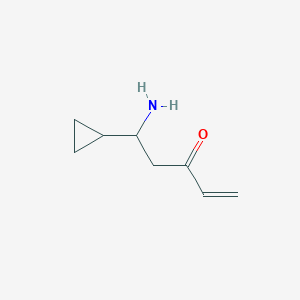
3-(1-Methyl-2,6-dioxocyclohexyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-2,6-dioxocyclohexyl)propanoic acid is an organic compound with the molecular formula C10H14O4. It is characterized by a cyclohexane ring substituted with two ketone groups and a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-2,6-dioxocyclohexyl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H3PO2) under reflux in 1-propanol . This reaction yields the desired compound in moderate yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, possibly incorporating continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-2,6-dioxocyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-(1-Methyl-2,6-dioxocyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-2,6-dioxocyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropanoic acid:
Ethyl 3-(1-methyl-2,6-dioxocyclohexyl)propanoate: This ester derivative shares the core structure but has an ethyl ester group instead of a carboxylic acid.
Uniqueness
3-(1-Methyl-2,6-dioxocyclohexyl)propanoic acid is unique due to its specific combination of a cyclohexane ring with two ketone groups and a propanoic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C10H14O4 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-(1-methyl-2,6-dioxocyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H14O4/c1-10(6-5-9(13)14)7(11)3-2-4-8(10)12/h2-6H2,1H3,(H,13,14) |
Clave InChI |
MAFQJGFZPLWBAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)CCCC1=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13160187.png)







![1-[1-(Aminomethyl)cyclopropyl]but-3-en-1-one](/img/structure/B13160228.png)
![3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13160233.png)

![2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13160275.png)


